1-(Prop-2-en-1-ylidene)piperidin-1-ium
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Overview
Description
1-(Prop-2-en-1-ylidene)piperidin-1-ium is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a prop-2-en-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-ylidene)piperidin-1-ium can be achieved through various methods. One common approach involves the reaction of piperidine with an appropriate aldehyde or ketone under acidic conditions to form the desired product. For instance, the reaction of piperidine with acrolein in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-ylidene)piperidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-ylidene)piperidin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a similar structure but lacking the prop-2-en-1-ylidene group.
Piperidinone: A ketone derivative of piperidine with different chemical properties and reactivity.
Piperazine: Another heterocyclic compound with two nitrogen atoms in the ring, offering different biological activities.
Uniqueness: 1-(Prop-2-en-1-ylidene)piperidin-1-ium is unique due to the presence of the prop-2-en-1-ylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
918427-97-1 |
---|---|
Molecular Formula |
C8H14N+ |
Molecular Weight |
124.20 g/mol |
IUPAC Name |
1-prop-2-enylidenepiperidin-1-ium |
InChI |
InChI=1S/C8H14N/c1-2-6-9-7-4-3-5-8-9/h2,6H,1,3-5,7-8H2/q+1 |
InChI Key |
LCBVSCSCUMOOHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=[N+]1CCCCC1 |
Origin of Product |
United States |
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